2-[(4-Methoxyphenylamino)methylene]malononitrile
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Overview
Description
2-[(4-Methoxyphenylamino)methylene]malononitrile is an organic compound with the molecular formula C11H9N3O. It is known for its applications in various fields of scientific research, including chemistry, biology, and industry. The compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a malononitrile moiety through an amino methylene linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methoxyphenylamino)methylene]malononitrile typically involves the reaction of 4-methoxyaniline with malononitrile in the presence of a suitable catalyst. The reaction is carried out under mild conditions, often at room temperature, to ensure high yield and purity of the product . The reaction can be represented as follows:
4-Methoxyaniline+Malononitrile→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the efficiency of the process. The use of automated systems ensures consistent quality and scalability of the production .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methoxyphenylamino)methylene]malononitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
2-[(4-Methoxyphenylamino)methylene]malononitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-[(4-Methoxyphenylamino)methylene]malononitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Monobromomalononitrile: Known for its use as a brominating agent in organic synthesis.
2-[(4-Methoxyphenyl)-2-thienyl]methylene]malononitrile: Another derivative with similar structural features.
Uniqueness
2-[(4-Methoxyphenylamino)methylene]malononitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H9N3O |
---|---|
Molecular Weight |
199.21 g/mol |
IUPAC Name |
2-[(4-methoxyanilino)methylidene]propanedinitrile |
InChI |
InChI=1S/C11H9N3O/c1-15-11-4-2-10(3-5-11)14-8-9(6-12)7-13/h2-5,8,14H,1H3 |
InChI Key |
YLVIDHJDOIMZAC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC=C(C#N)C#N |
Origin of Product |
United States |
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